

# Application Notes and Protocols for Radiolabeling Ferric Vibriobactin with Gallium-68

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## Compound of Interest

Compound Name: *Ferric vibriobactin*

Cat. No.: *B1683552*

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## Introduction

Vibriobactin is a catecholate siderophore produced by *Vibrio cholerae* to facilitate iron acquisition, a critical process for bacterial survival and pathogenesis.[1][2][3] The high affinity of vibriobactin for ferric iron ( $\text{Fe}^{3+}$ ) can be exploited for diagnostic imaging by replacing the iron atom with a positron-emitting radionuclide, such as Gallium-68 ( $^{68}\text{Ga}$ ).[4][5]  $^{68}\text{Ga}$ -labeled vibriobactin can serve as a PET imaging agent to specifically target and visualize sites of *Vibrio cholerae* infection.[6] This application note provides a detailed protocol for the radiolabeling of vibriobactin with  $^{68}\text{Ga}$ , along with methods for quality control and characterization of the resulting radiopharmaceutical, [ $^{68}\text{Ga}$ ]Ga-vibriobactin.

The underlying principle of this method is the substitution of the central iron ion in the **ferric vibriobactin** complex with  $^{68}\text{Ga}^{3+}$ . Gallium-68, with its favorable decay characteristics ( $\beta^+ = 89\%$ ,  $t_{1/2} = 68$  min) and availability from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator, is a well-suited radionuclide for PET imaging.[4][5][7] The resulting  $^{68}\text{Ga}$ -vibriobactin complex is expected to be taken up by bacteria expressing specific siderophore receptors, allowing for targeted imaging of infections.[8][9]

## Experimental Protocols

## Materials and Reagents

- Vibriobactin (deferrated form)
- $^{68}\text{Ge}/^{68}\text{Ga}$  generator (GMP grade)
- Ultrapure water (metal-free)
- Sodium acetate buffer (0.5 M, pH 4.5, metal-free)
- Ethanol (absolute, for sterilization)
- Sterile, pyrogen-free vials
- Syringes and sterile filters (0.22  $\mu\text{m}$ )
- Radio-TLC or Radio-HPLC system for quality control
- Dose calibrator

## Protocol for $^{68}\text{Ga}$ -Vibriobactin Radiolabeling

- Elution of  $^{68}\text{Ga}$ : Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 5 mL of 0.1 M HCl (ultrapure, metal-free) according to the manufacturer's instructions.
- Preparation of Vibriobactin Solution: Prepare a stock solution of vibriobactin in ultrapure water at a concentration of 1 mg/mL.
- Radiolabeling Reaction:
  - In a sterile vial, add 50  $\mu\text{L}$  of the vibriobactin stock solution (50  $\mu\text{g}$ ).
  - Add 500  $\mu\text{L}$  of 0.5 M sodium acetate buffer (pH 4.5).
  - Add 1-2 mL of the  $^{68}\text{Ga}$  eluate (containing approximately 185-370 MBq of  $^{68}\text{Ga}$ ).
  - Gently vortex the reaction mixture.
  - Incubate the vial at 95°C for 10 minutes in a shielded heating block.

- Purification (Optional but Recommended):
  - After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove any unreacted  $^{68}\text{Ga}$ .
  - Condition the C18 cartridge with 5 mL of ethanol followed by 10 mL of ultrapure water.
  - Load the reaction mixture onto the cartridge.
  - Wash the cartridge with 10 mL of ultrapure water to remove unbound  $^{68}\text{Ga}$ .
  - Elute the  $[\text{}^{68}\text{Ga}]\text{Ga-vibriobactin}$  with 0.5 mL of ethanol.
  - The ethanolic solution can be diluted with sterile saline for injection.
- Sterilization: Pass the final product through a 0.22  $\mu\text{m}$  sterile filter into a sterile, pyrogen-free vial.
- Quality Control: Perform the quality control tests as described below.

## Quality Control Procedures

### 1. Radiochemical Purity (RCP):

- Method: Radio-Thin Layer Chromatography (radio-TLC)
- Stationary Phase: iTLC-SG paper
- Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5)
- Procedure: Apply a small spot of the final product onto the iTLC-SG strip. Develop the chromatogram.
- Analysis:  $[\text{}^{68}\text{Ga}]\text{Ga-vibriobactin}$  remains at the origin ( $R_f = 0.0-0.1$ ), while free  $^{68}\text{Ga}$  moves with the solvent front ( $R_f = 0.9-1.0$ ).
- Acceptance Criteria:  $\text{RCP} \geq 95\%$

### 2. pH Measurement:

- Method: pH-indicator strips
- Procedure: Apply a small drop of the final product onto a pH strip.
- Acceptance Criteria: pH between 4.5 and 6.5.

### 3. Radionuclidic Purity:

- Method: Gamma-ray spectroscopy
- Procedure: Measure the gamma spectrum of the final product.
- Analysis: The spectrum should show the characteristic 511 keV peak of  $^{68}\text{Ga}$ . Check for the presence of the parent radionuclide  $^{68}\text{Ge}$  (no prominent peaks).
- Acceptance Criteria:  $^{68}\text{Ge}$  breakthrough < 0.001%.

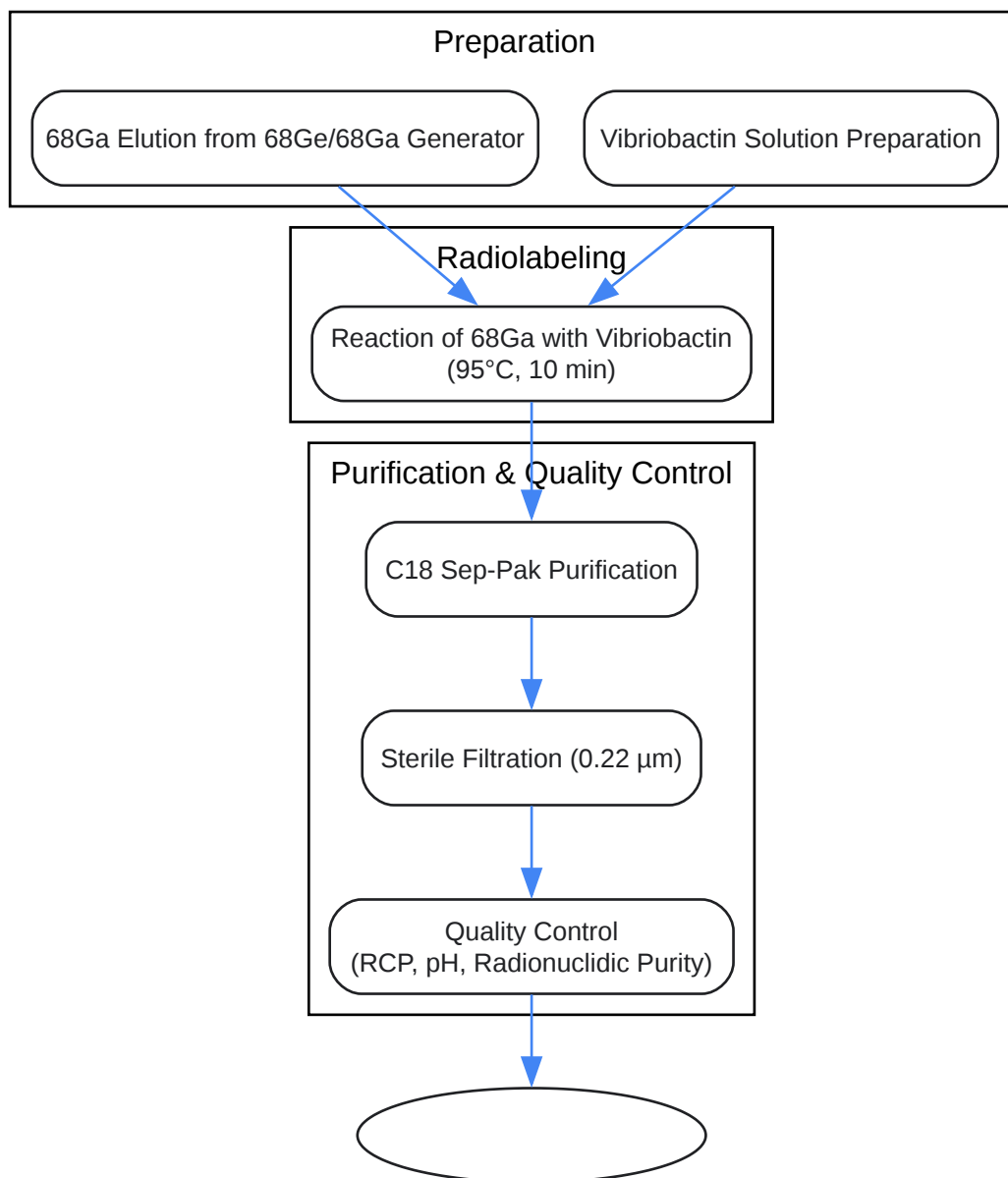
## Data Presentation

Parameter	Specification
Radiochemical Purity	$\geq 95\%$
pH	4.5 - 6.5
Radionuclidic Purity	$^{68}\text{Ge} < 0.001\%$
Appearance	Clear, colorless solution
Specific Activity	$> 50 \text{ GBq}/\mu\text{mol}$

### In Vitro Stability of $[^{68}\text{Ga}]\text{Ga-vibriobactin}$

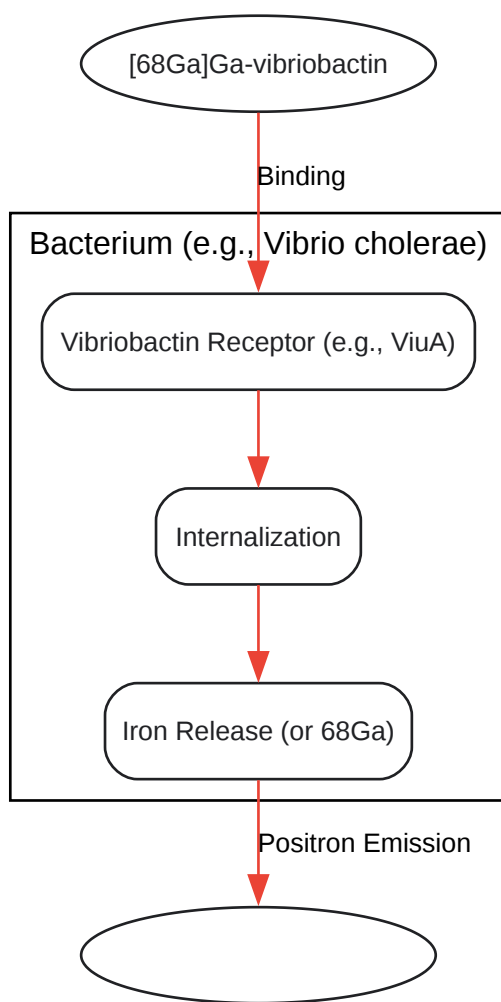
Time Point	Radiochemical Purity in Saline (%)
1 hour	$> 98\%$
2 hours	$> 97\%$
4 hours	$> 95\%$

## Visualizations



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Caption: Workflow for the radiolabeling of vibriobactin with Gallium-68.



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Caption: Proposed mechanism of  $[^{68}\text{Ga}]\text{Ga}$ -vibriobactin uptake and signal generation.

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